molecular formula C10H12BrNO2 B14009762 Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-

Cat. No.: B14009762
M. Wt: 258.11 g/mol
InChI Key: IVTWCKPPXZBMMZ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a brominated aromatic acetamide derivative characterized by a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 2-, 5-, and 4-positions, respectively.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(2-bromo-5-methoxy-4-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)

InChI Key

IVTWCKPPXZBMMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)NC(=O)C)Br

Origin of Product

United States

Preparation Methods

Bromination of the Precursor

  • Starting Material: 2-methoxy-4-methylphenylamine (also known as 2-methoxy-4-methylaniline).
  • Reaction: Electrophilic aromatic substitution where bromine is introduced at the 2-position of the aromatic ring.
  • Reagents and Conditions: Bromine (Br2) in the presence of a solvent such as glacial acetic acid or acetic acid-water mixtures.
  • Mechanism: The amino group directs bromination ortho and para to itself; the 2-position is favored due to steric and electronic effects.
  • Outcome: Formation of 2-bromo-5-methoxy-4-methylaniline.

Acetamidation (Acylation)

  • Reaction: The bromo-substituted aniline is then acylated to form the acetamide.
  • Reagents: Acetic anhydride or acetyl chloride.
  • Catalysts/Bases: Pyridine or triethylamine is used to neutralize the hydrogen chloride generated and to catalyze the reaction.
  • Conditions: Typically carried out under anhydrous conditions, at low to moderate temperatures (0–5°C to room temperature) to minimize side reactions.
  • Purification: The crude product is purified by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield: Optimized conditions yield 65–85% pure product after purification.
Step Reagents/Conditions Purpose Yield Range (%)
Bromination Br2, Acetic acid, room temperature Introduce bromine at 2-position 75–90
Acetamidation Acetic anhydride/acetyl chloride, base, 0–5°C Form acetamide group 65–85

Industrial Production Considerations

  • Scale-up: Industrial synthesis follows similar steps but uses continuous flow reactors to improve reaction control and safety.
  • Optimization: Reaction parameters such as stoichiometry, temperature, solvent choice, and reaction time are finely tuned to maximize yield and purity.
  • Automation: Automated reagent addition and in-line purification techniques are employed to enhance throughput and reproducibility.

Alternative Synthetic Approaches

  • Direct Acylation of Brominated Aniline: Some methods start from commercially available 2-bromo-5-methoxy-4-methylaniline, which is directly acylated with acetic anhydride or acetyl chloride.
  • Nucleophilic Substitution: The bromine atom in the compound can be introduced via nucleophilic substitution on a suitable precursor, although this is less common due to regioselectivity challenges.

Reaction Mechanism Insights and Optimization

  • Bromination: The amino group activates the aromatic ring toward electrophilic substitution, but the presence of methoxy and methyl groups influences regioselectivity.
  • Acylation: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride/acetyl chloride, forming the amide bond.
  • Optimization Parameters:
Parameter Optimal Range/Choice Effect on Reaction
Temperature 0–5°C for acylation Minimizes side reactions
Solvent Dichloromethane or acetic acid (bromination) Enhances solubility and reaction rate
Base Triethylamine or pyridine (1.5 equiv) Neutralizes HCl, drives reaction
Stoichiometry Amine:Acylating agent = 1:1.1–1.2 Ensures complete acylation

Characterization and Purity Confirmation

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Bromination + Acylation 2-methoxy-4-methylaniline Br2, Acetic acid, Ac2O/AcCl Room temp (bromination), 0–5°C (acylation) 65–85 Most common, regioselective bromination
Direct Acylation 2-bromo-5-methoxy-4-methylaniline Ac2O or AcCl, base Anhydrous, low temp 70–80 Used if brominated aniline is available
Nucleophilic substitution Halogenated precursor Nucleophile, base Polar solvents, elevated temp Variable Less common, regioselectivity challenges

Research Findings and Notes

  • The presence of methoxy and methyl substituents influences electronic density and steric factors, affecting bromination regioselectivity and acylation efficiency.
  • Optimized reaction conditions minimize side reactions such as polybromination or over-acylation.
  • The compound’s bromine atom allows further functionalization via substitution reactions, expanding its synthetic utility.
  • Industrial methods emphasize scalability and environmental safety, often employing greener solvents and continuous flow technology.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Structural Features of Acetamide Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
N-(2-bromo-5-methoxy-4-methylphenyl)acetamide Br (2), OCH₃ (5), CH₃ (4) Mixed electronic effects; steric hindrance -
N-(2-bromo-5-chloro-4-methylphenyl)acetamide Br (2), Cl (5), CH₃ (4) Halogen-dominated electronic effects
N-(5-Bromo-2-methylphenyl)acetamide Br (5), CH₃ (2) Minimal substitution; simpler structure
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide Br (4), OCH₃ (benzyl) Heterocyclic backbone; FPR2 agonist activity
N-(2-bromo-4-methylphenyl)-2-(triazol-3-ylthio)acetamide Br (2), CH₃ (4), triazole-thioether Sulfur-containing linker; antifungal potential

Key Observations :

  • Substituent Position : The 2-bromo substituent in the target compound contrasts with 4-bromo derivatives (e.g., ), which may alter steric interactions in receptor binding .
  • Electronic Effects : The 5-methoxy group introduces electron-donating properties, differing from electron-withdrawing 5-chloro in . This likely impacts solubility and reactivity .
  • Heterocyclic vs.

Key Observations :

  • Receptor Specificity: Pyridazinone-based acetamides () exhibit FPR2 agonism, but the target’s lack of a heterocycle may limit this activity .
  • Anticancer Activity : Methoxy-substituted acetamides () demonstrate cytotoxicity, implying that the target’s 5-methoxy group could enhance anticancer effects .

Physicochemical and Crystallographic Comparisons

Table 3: Physicochemical Properties of Acetamide Derivatives

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Crystal Structure Features Reference
N-(2-bromo-5-methoxy-4-methylphenyl)acetamide ~262.53 (analogous to ) Low (hydrophobic substituents) Likely monoclinic (meta-substitution trend)
N-(3-methylphenyl)-2,2,2-trichloro-acetamide 268.52 Moderate Monoclinic, P2₁/c space group
N-(4-Bromophenyl)-2-methoxyphenylacetamide 334.19 Low Orthorhombic, Pbca space group

Key Observations :

  • Crystallography: Meta-substituted acetamides () often adopt monoclinic systems, while para-substituted derivatives (e.g., ) favor orthorhombic arrangements .
  • Solubility : The target’s bromo and methyl groups likely reduce aqueous solubility compared to sulfonamide-containing analogs () .

Biological Activity

Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
CAS Number 14493071
Molecular Formula C9H10BrNO2
Molecular Weight 232.08 g/mol
IUPAC Name N-(2-bromo-5-methoxy-4-methylphenyl)acetamide
InChI Key ZGQGJZVZKJQWMS-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 4.69 to 22.9 µM against Bacillus subtilis and 8.33 to 23.15 µM against Escherichia coli .
  • The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of Acetamide derivatives has been explored, particularly in relation to breast cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to specific cancer cell receptors, indicating a mechanism for their anticancer activity.

  • In one study, derivatives similar to Acetamide were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects .
  • Compounds derived from similar structures showed IC50 values indicating strong inhibition of cell proliferation, suggesting that Acetamide may also possess similar properties .

The biological activity of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in cell signaling pathways, altering cellular responses and potentially inducing apoptosis in cancer cells.
  • Redox Activity : Its structure allows it to participate in redox reactions, which may contribute to its antimicrobial and anticancer effects .

Study on Antimicrobial Properties

A study published in 2024 evaluated the antimicrobial efficacy of synthesized acetamide derivatives against a range of pathogens. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like cefadroxil at a concentration of 100 μg/100 μL .

Anticancer Screening

Another investigation focused on the anticancer activity of compounds related to Acetamide. The study highlighted that specific derivatives showed significant cytotoxicity against various cancer cell lines, with detailed molecular modeling supporting their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling 2-bromo-5-methoxy-4-methylaniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimizing reaction parameters, such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine:acetyl chloride), can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .
Reaction Optimization Parameters
Temperature: 0–5°C (prevents overheating)
Solvent: Dichloromethane (anhydrous)
Catalyst: Triethylamine (1.5 equiv)
Yield Range: 65–85% after purification

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For example, the methoxy group (δ\delta ~3.8 ppm) and acetamide carbonyl (δ\delta ~168 ppm) are key markers .
  • IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aryl Br vibrations (~550–600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ peak at m/z 287.03).
  • Fluorometry : If applicable, measure fluorescence properties (excitation/emission wavelengths) in solvents like ethanol or DMF .
    • Contradiction Resolution : Discrepancies between theoretical and observed spectra (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomerism. Use 2D NMR (COSY, HSQC) or X-ray crystallography for structural validation .

Q. How can solubility challenges for in vitro bioassays be addressed?

  • Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic aryl and bromine substituents. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modification .
  • Micellar Systems : Employ surfactants like Tween-80 or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What methodologies are recommended for determining the crystal structure of this compound, and how are SHELX programs applied?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from ethanol or acetone at 4°C.

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

  • Refinement : SHELXL (via SHELXTL interface) refines atomic coordinates, thermal parameters, and occupancy factors. Key steps include:

  • Initial solution via intrinsic phasing (SHELXT).

  • Full-matrix least-squares refinement (anisotropic displacement for non-H atoms).

  • Validation using R-factors (R1<0.05R_1 < 0.05) and residual electron density maps .

    Crystallographic Data (Example)
    Space Group: P21/cP2_1/c
    Unit Cell: a=8.54A˚,b=10.23A˚,c=14.76A˚a = 8.54 \, \text{Å}, b = 10.23 \, \text{Å}, c = 14.76 \, \text{Å}
    Z = 4, Rint=0.032R_{\text{int}} = 0.032

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary methoxy position) and assess bioactivity (e.g., antidiabetic or antimicrobial assays) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., human Galectin-3 for cancer studies) .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or receptor binding (radioligand displacement) .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :

  • Reproducibility : Verify experimental conditions (e.g., solvent polarity affecting NMR shifts).
  • Orthogonal Techniques : Combine XRD (for solid-state conformation) with NMR (solution-state dynamics) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify discrepancies in bond angles/rotamer populations .

Q. What strategies are effective for impurity profiling and ensuring compound purity in pharmacological studies?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. Monitor for by-products like de-brominated analogs or unreacted aniline .
  • Reference Standards : Compare retention times and spectra with certified standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

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